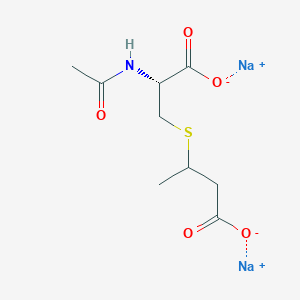

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt

Description

Properties

Molecular Formula |

C9H13NNa2O5S |

|---|---|

Molecular Weight |

293.25 g/mol |

IUPAC Name |

disodium;3-[(2R)-2-acetamido-2-carboxylatoethyl]sulfanylbutanoate |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 |

InChI Key |

MUCIEDHPXAQZRB-OVEMJYDDSA-L |

Isomeric SMILES |

CC(CC(=O)[O-])SC[C@@H](C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Canonical SMILES |

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

S-Alkylation of L-Cysteine

The introduction of the 3-carboxy-1-methylpropyl group at the sulfur atom of L-cysteine requires a nucleophilic substitution reaction. A patented method for analogous S-carboxymethylation involves reacting L-cysteine with monohalogenated carboxylic acids under alkaline conditions. For instance, 3-bromo-2-methylpropanoic acid serves as an electrophilic agent, where the thiolate ion (generated from L-cysteine in basic media) displaces the bromide to form the S-alkylated intermediate.

Key parameters for this step include:

- pH control : Maintaining a pH of 7.5–9.0 ensures deprotonation of the thiol group without hydrolyzing the halogenated reagent.

- Temperature : Reactions conducted at 0–80°C prevent side reactions such as oxidation or racemization.

- Stoichiometry : A 1:1.5 molar ratio of L-cysteine to halogenated acid maximizes conversion while minimizing by-products.

N-Acetylation Strategies

Following S-alkylation, the amino group is acetylated using acetyl chloride or acetic anhydride. A single-step acetylation protocol from WO2021219377A1 demonstrates high efficiency when performed in methanol with sodium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.

Optimized conditions include:

- Solvent selection : Methanol facilitates solubility of intermediates and by-product precipitation (e.g., NaCl).

- Temperature control : Cooling to 5–10°C suppresses side reactions such as O-acetylation.

- Stoichiometry : Two equivalents of acetyl chloride relative to cysteine ensure complete N-acetylation.

Disodium Salt Formation

The final step involves neutralizing the carboxylic acid groups with sodium hydroxide to form the disodium salt. WO2021219377A1 outlines a method where the acetylated product is treated with aqueous NaOH, followed by solvent evaporation to isolate the disodium salt. Critical considerations include:

- pH adjustment : A final pH of 10–12 ensures complete deprotonation of carboxylate groups.

- Purification : Filtration removes insoluble by-products (e.g., NaCl), while methanol washing eliminates residual sodium acetate.

Comparative Analysis of Methodologies

The table below synthesizes data from key sources to evaluate preparation methods:

Key findings:

- Methanol-based systems (WO2021219377A1) offer superior yields (89%) compared to aqueous or chloroform media.

- Lower temperatures (5–10°C) during acetylation reduce decomposition risks.

Industrial-Scale Considerations

By-Product Management

The primary by-products—sodium chloride and sodium acetate—are removed via filtration and solvent washing. WO2021219377A1 reports that NaCl precipitation occurs spontaneously in methanol, enabling efficient filtration.

Racemization Control

Maintaining alkaline conditions (pH >7) during S-alkylation prevents racemization of the L-cysteine chiral center. The use of polar aprotic solvents (e.g., methanol) further stabilizes the intermediate.

Scalability Challenges

Batch processes described in WO2021219377A1 are limited by solvent volume (0.5–100 L), but continuous-flow systems could enhance throughput.

Analytical Characterization

Post-synthesis characterization involves:

- Nuclear Magnetic Resonance (NMR) : Confirms S-alkylation (δ 2.8–3.2 ppm for SCH2) and N-acetylation (δ 1.9–2.1 ppm for CH3CO).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% in WO2021219377A1).

- Mass Spectrometry : Validates molecular weight (e.g., 296.27 g/mol for deuterated analog).

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.

Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like halides or amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups.

Scientific Research Applications

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential role in cellular processes and as a precursor for biologically active compounds.

Medicine: Investigated for its therapeutic potential, particularly in the treatment of oxidative stress-related conditions.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism by which N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt exerts its effects involves its interaction with molecular targets and pathways. The compound can modulate redox states within cells, influence enzyme activity, and participate in signaling pathways. Its ability to form disulfide bonds and interact with thiol groups is crucial to its biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Disodium; 3-[[(2R)-2-(acetylamino)-2-carboxyethyl]sulfanyl]butanoate

- CAS Number : 1041285-62-4

- Synonyms: CMEMA (N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine disodium salt), 2-Carboxy-1-methylethylmercapturic acid disodium salt .

- Molecular Formula : C₁₀H₁₅NNa₂O₅S

- Molecular Weight : 293.248 g/mol .

Physicochemical Properties :

- Appearance : White to off-white solid .

- Purity : >98% (HPLC) as a mixture of diastereomers .

- Solubility : High water solubility due to disodium salt formulation .

Structural and Functional Group Differences

The compound is compared to structurally related N-acetyl cysteine conjugates with varying substituents:

Key Observations :

- Functional Groups: CMEMA contains a carboxy group on a branched alkyl chain, enhancing polarity and urinary excretion efficiency compared to hydroxy or amino derivatives (e.g., HMPMA, AAMA) .

- Parent VOC Linkage : CMEMA and HMPMA are both metabolites of crotonaldehyde , a toxic aldehyde found in cigarette smoke and industrial emissions. In contrast, CEMA derives from acrolein, a combustion byproduct .

CMEMA :

- Cancer Research: Detected in urine as a non-invasive biomarker for lung cancer, with elevated levels correlated with VOC exposure .

- Metabolite Profiling : Used in mass spectrometry (LC-MS/MS) to quantify crotonaldehyde exposure in epidemiological studies .

CEMA :

- Cardiovascular Health : Positively associated with triglyceride (TG) levels in serum, suggesting a role in lipid dysregulation .

DHBMA :

- 1,3-Butadiene Exposure : A key biomarker for occupational exposure monitoring in rubber and plastic industries .

AAMA :

- Acrylamide Toxicity : Used to assess dietary acrylamide intake from fried/starchy foods, linked to neurotoxic effects .

Physicochemical and Stability Profiles

Key Differences :

- CMEMA’s disodium salt enhances solubility in biological buffers, making it preferable for urinary metabolite assays compared to ammonium or dicyclohexylammonium salts (e.g., HMPMA) .

- DHBMA’s diastereomeric mixture complicates chromatographic separation, whereas CMEMA’s diastereomers are resolved using advanced HPLC methods .

Biological Activity

N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine, disodium salt (often abbreviated as NAC), is a derivative of L-cysteine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Overview of N-Acetyl-S-(3-carboxy-1-methylpropyl)-L-cysteine

NAC is known for its antioxidant properties and its role in various biochemical pathways. It is a modified form of the amino acid cysteine, which is crucial for protein synthesis and plays a significant role in the body's detoxification processes. The disodium salt form enhances its solubility, making it more bioavailable.

- Antioxidant Activity : NAC acts as a precursor for glutathione, one of the body's most important antioxidants. It helps neutralize free radicals and reduce oxidative stress, contributing to cellular protection.

- Detoxification : NAC facilitates the conjugation and elimination of harmful substances in the liver, aiding in detoxification processes.

- Modulation of Nitric Oxide : Research indicates that NAC can influence nitric oxide levels in various tissues, affecting vasodilation and blood flow dynamics .

1. Cellular Protection

NAC has been shown to protect cells from oxidative damage in various experimental models. For instance, studies on Caenorhabditis elegans demonstrated that dietary supplementation with NAC increased resistance to oxidative stress induced by paraquat .

2. Cardiovascular Health

NAC's effects on cardiovascular health have been studied extensively. It has been found to enhance endothelial function by prolonging relaxation responses in rat aortic rings when exposed to nitric oxide . This suggests potential benefits for conditions such as hypertension and heart failure.

3. Neuroprotective Effects

Research indicates that NAC may have neuroprotective properties, particularly in neurodegenerative diseases. It has been shown to reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease .

Case Study 1: Oxidative Stress in C. elegans

- Objective : To assess the protective effects of NAC against oxidative stress.

- Method : C. elegans were treated with NAC before exposure to paraquat.

- Results : Increased survival rates were observed in treated worms compared to controls, indicating enhanced oxidative stress resistance.

| Treatment | Survival Rate (%) |

|---|---|

| Control | 30 |

| NAC | 70 |

Case Study 2: Cardiovascular Function

- Objective : To evaluate the impact of NAC on vascular responses.

- Method : Rat aortic rings were exposed to NAC before nitric oxide administration.

- Results : Enhanced relaxation responses were noted with higher concentrations of NAC.

| NAC Concentration (mM) | Relaxation Response (%) |

|---|---|

| 0 | 20 |

| 1 | 40 |

| 3 | 60 |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of NAC:

- Antioxidant Efficacy : In vitro studies confirmed that NAC significantly reduces reactive oxygen species (ROS) levels in various cell types .

- Impact on Inflammation : NAC has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases .

- Role in Metabolism : Investigations into metabolic pathways revealed that NAC influences glucose metabolism and insulin sensitivity, suggesting implications for diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.